Fengabine

Descripción

Propiedades

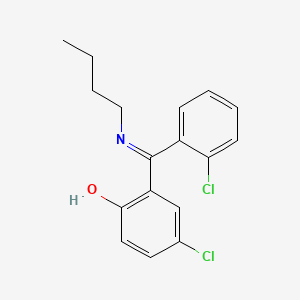

IUPAC Name |

2-[N-butyl-C-(2-chlorophenyl)carbonimidoyl]-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO/c1-2-3-10-20-17(13-6-4-5-7-15(13)19)14-11-12(18)8-9-16(14)21/h4-9,11,21H,2-3,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLIFVFRIOKQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401024641 | |

| Record name | 2-((Butylimino)(2-chlorophenyl)methyl)-4-chloro-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80018-06-0 | |

| Record name | Fengabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80018-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fengabine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080018060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((Butylimino)(2-chlorophenyl)methyl)-4-chloro-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENGABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQG0NJI5A7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fengabine's Enigmatic Path: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fengabine (SL 79.229) is a novel antidepressant agent that emerged from research in the late 1980s. Clinical trials demonstrated its efficacy, comparable to tricyclic antidepressants, but with a more rapid onset of action and a favorable side effect profile, notably lacking in sedative effects.[1][2] Its unique mechanism of action, however, sets it apart from classical antidepressants. While this compound exhibits a clear GABAergic profile, it does not interact directly with GABA receptors, suggesting a more nuanced and indirect pathway of action. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, synthesizing available preclinical data, outlining key experimental protocols, and visualizing the proposed pathways.

Core Mechanism: An Indirect GABAergic Action

The primary hypothesis surrounding this compound's mechanism of action centers on its indirect enhancement of GABAergic neurotransmission. This is strongly supported by evidence that its antidepressant effects in animal models are reversed by the GABAA receptor antagonist, bicuculline (B1666979).[1] However, extensive in vitro studies have confirmed that this compound does not bind to GABAA or GABAB receptors, nor does it inhibit the primary enzyme responsible for GABA degradation, GABA transaminase (GABA-T).[2][3] This lack of direct interaction points towards a novel mechanism that modulates the GABA system upstream of the receptor itself.

Quantitative Data Summary: Receptor Binding and Enzyme Inhibition

| Target | This compound Interaction | Quantitative Data | Reference |

| GABAA Receptor | No direct binding | Inactive up to 50-100 µM in [3H]GABA binding assays. | |

| GABAB Receptor | No direct binding | Inactive up to 50-100 µM in [3H]GABA binding assays. | |

| GABA Transaminase (GABA-T) | No inhibition of activity | Not specified in available abstracts. | |

| Monoamine Uptake | No inhibition | Not specified in available abstracts. | |

| Monoamine Oxidase (MAO) | No inhibition | Not specified in available abstracts. |

Noradrenergic System Involvement

In addition to its indirect GABAergic effects, this compound has been shown to influence the noradrenergic system. Acute administration in rats accelerates the turnover rate of norepinephrine (B1679862) in various brain regions, including the hypothalamus, septum, and spinal cord. This effect is achieved without inhibiting norepinephrine uptake, suggesting an influence on norepinephrine synthesis or release. This modulation of the noradrenergic system may contribute to its antidepressant profile.

Quantitative Data Summary: Norepinephrine Turnover

Detailed quantitative data on the percentage increase in norepinephrine turnover is not available in the reviewed literature. However, the effect was consistently observed across multiple experimental paradigms.

| Parameter | Effect of this compound | Brain Regions Affected | Reference |

| Norepinephrine Turnover Rate | Accelerated | Hypothalamus, Septum, Spinal Cord |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and the workflows of the key behavioral experiments used to characterize its antidepressant and GABAergic properties.

Caption: Proposed indirect GABAergic mechanism of this compound.

Caption: Experimental workflows for key animal models.

Experimental Protocols

The antidepressant and GABAergic properties of this compound were primarily established using two key animal models: the olfactory bulbectomy model and the learned helplessness model.

Olfactory Bulbectomy Model in Rats

This model is based on the observation that the surgical removal of the olfactory bulbs in rats leads to a range of behavioral, neurochemical, and physiological changes that are analogous to symptoms of depression in humans. Chronic, but not acute, administration of antidepressants reverses these changes.

Methodology:

-

Animals: Male Sprague-Dawley or Wistar rats are typically used.

-

Surgery:

-

Animals are anesthetized using a suitable anesthetic agent (e.g., a combination of ketamine and xylazine).

-

The rat is placed in a stereotaxic apparatus.

-

A burr hole is drilled through the skull over each olfactory bulb.

-

The olfactory bulbs are removed by suction aspiration.

-

The burr holes are filled with hemostatic sponge, and the incision is sutured.

-

Sham-operated control animals undergo the same procedure without the removal of the bulbs.

-

-

Post-operative Care: Animals are allowed a recovery period of at least two weeks to allow for the development of the behavioral deficits.

-

Drug Administration: this compound or a vehicle control is administered chronically (e.g., daily for 14-21 days) via intraperitoneal injection or oral gavage.

-

Behavioral Testing:

-

Open Field Test: A common behavioral endpoint is the assessment of hyperactivity in a novel, open-field arena. The number of line crossings or time spent in the center of the arena is recorded. Olfactory bulbectomized rats typically exhibit hyperactivity, which is reversed by chronic antidepressant treatment.

-

-

Bicuculline Reversal: To confirm the GABAergic mechanism, a separate cohort of this compound-treated, olfactory bulbectomized rats can be challenged with an acute injection of bicuculline prior to behavioral testing. A reversal of the antidepressant-like effects of this compound by bicuculline provides evidence for a GABAergic-mediated action.

Learned Helplessness Model in Rats

This model is based on the principle that exposure to uncontrollable and inescapable stress leads to a state of "helplessness," where the animal fails to learn to escape a subsequent aversive but escapable stimulus. This is considered to be an animal model of depression as the behavioral deficit is reversed by chronic antidepressant treatment.

Methodology:

-

Animals: Male Sprague-Dawley or Wistar rats are commonly used.

-

Induction of Helplessness:

-

Animals are placed in a chamber where they are exposed to a series of unpredictable and inescapable foot shocks (e.g., 60 shocks of 0.8 mA intensity and 15-second duration over a 1-hour session).

-

Control animals are placed in the same chamber for the same duration but do not receive shocks.

-

-

Drug Administration: this compound or a vehicle control is administered chronically (e.g., daily for 5-7 days) following the helplessness induction.

-

Escape Testing:

-

24 to 48 hours after the final drug administration, animals are placed in a shuttle box with two compartments.

-

A conditioned stimulus (e.g., a light or a tone) is presented, followed by a mild foot shock delivered through the grid floor.

-

The animal can escape the shock by moving to the other compartment.

-

The number of failures to escape is recorded over a series of trials (e.g., 30 trials).

-

-

Data Analysis: A significant reduction in the number of escape failures in the this compound-treated group compared to the vehicle-treated helpless group indicates an antidepressant-like effect.

-

Bicuculline Reversal: Similar to the olfactory bulbectomy model, the GABAergic nature of this compound's effect can be confirmed by demonstrating that acute administration of bicuculline reverses the reduction in escape failures produced by this compound.

Conclusion

The mechanism of action of this compound remains an intriguing area of psychopharmacology. The available evidence strongly points to an indirect GABAergic mechanism, where the drug enhances GABAergic neurotransmission without directly interacting with GABA receptors or key metabolic enzymes. This is complemented by a distinct effect on the noradrenergic system, characterized by an accelerated turnover of norepinephrine. The reversal of its antidepressant effects by the GABAA antagonist bicuculline is the cornerstone of its GABAergic classification.

The lack of a precisely identified molecular target for this compound presents a significant knowledge gap and a compelling avenue for future research. Identifying this target would not only elucidate the complete mechanism of this unique antidepressant but could also pave the way for the development of a new class of therapeutics for depressive disorders with a novel modulatory approach to the GABA system. Further studies employing modern techniques such as chemoproteomics and high-throughput screening could be instrumental in unraveling the enigma of this compound's molecular interactions.

References

- 1. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a novel antidepressant GABAergic agent. II. Effect on cerebral noradrenergic, serotonergic and GABAergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Fengabine: A Technical Guide to its Chemical Structure, Properties, and GABAergic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

Fengabine is chemically known as (6Z)-6-[butylamino-(2-chlorophenyl)methylene]-4-chloro-cyclohexa-2,4-dien-1-one. Its structure is characterized by a substituted cyclohexadienone ring linked to a butylamino and a chlorophenyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (6Z)-6-[butylamino-(2-chlorophenyl)methylene]-4-chloro-cyclohexa-2,4-dien-1-one |

| Synonyms | SL-79,229 |

| CAS Number | 80018-06-0 |

| Molecular Formula | C₁₇H₁₇Cl₂NO |

| Molecular Weight | 322.23 g/mol |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

| SMILES | ClC1=CC=C(C=C1)/C(=N\CCCC)/C2=CC(Cl)=CC=C2 |

Synthesis

Pharmacological Properties and Mechanism of Action

This compound exhibits antidepressant effects with a faster onset of action and a more favorable side-effect profile compared to traditional tricyclic antidepressants. A key characteristic of this compound is its indirect GABAergic activity.

Evidence for GABAergic Mechanism

The primary evidence for this compound's GABAergic mechanism stems from preclinical studies where its antidepressant-like effects in animal models were reversed by the GABA-A receptor antagonist, bicuculline. This suggests that while this compound does not directly bind to the GABA-A receptor, its therapeutic actions are dependent on a functional GABA-A receptor system.

Proposed Signaling Pathway

The exact molecular targets of this compound remain unknown. It is hypothesized that this compound may act on upstream or downstream elements of the GABAergic signaling cascade, ultimately leading to an enhancement of GABAergic neurotransmission. This could involve modulation of GABA synthesis, release, or the activity of other proteins that interact with the GABA-A receptor complex.

Caption: Proposed mechanism of action for this compound within the GABAergic synapse.

Experimental Protocols

This compound's antidepressant potential has been evaluated in several well-established preclinical models of depression.

Learned Helplessness Model in Rats

This model induces a depressive-like state in rats by exposing them to inescapable and unpredictable stress.

Methodology:

-

Induction Phase: Rats are subjected to a series of inescapable foot shocks in a shuttle box apparatus. A control group is typically exposed to the same shocks but has the ability to escape.

-

Testing Phase: 24 hours after the induction phase, rats are placed back in the shuttle box and subjected to escapable shocks. The latency to escape is measured.

-

Drug Administration: this compound or a vehicle control is administered to the "helpless" rats (those that fail to learn to escape) prior to the testing phase.

-

Endpoint: A significant reduction in escape latency in the this compound-treated group compared to the vehicle group indicates an antidepressant-like effect.

Caption: Experimental workflow for the learned helplessness model.

Olfactory Bulbectomized (OBX) Rat Model

Bilateral removal of the olfactory bulbs in rats leads to behavioral and neurochemical changes that are reversed by chronic, but not acute, administration of antidepressant drugs.

Methodology:

-

Surgery: Rats undergo bilateral olfactory bulbectomy or a sham surgery.

-

Recovery: A post-operative recovery period of approximately two weeks is allowed.

-

Drug Administration: Chronic administration of this compound or vehicle is initiated.

-

Behavioral Testing: Following the treatment period, rats are subjected to behavioral tests, such as the open field test to assess hyperactivity, a characteristic of OBX rats.

-

Endpoint: Reversal of the OBX-induced hyperactivity in the this compound-treated group is indicative of antidepressant efficacy.

Analytical Methodology

A sensitive and specific method for the determination of this compound and its metabolites in plasma has been developed using capillary gas chromatography with electron-capture detection.

Methodology:

-

Sample Preparation: Plasma samples are buffered, and this compound and its metabolites are extracted using a liquid-liquid extraction procedure.

-

Derivatization: The extracted compounds are derivatized to enhance their volatility and detectability.

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column for separation.

-

Detection: An electron-capture detector is used for the sensitive quantification of the analytes.

Clinical Studies

Clinical trials have shown that this compound has an efficacy comparable to that of tricyclic antidepressants in the treatment of depression. Notably, it was reported to have a more rapid onset of action and fewer side effects, particularly sedative and anticholinergic effects.

Table 2: Summary of Key Findings from Preclinical and Clinical Studies

| Study Type | Model/Population | Key Findings |

| Preclinical | Learned Helplessness (Rat) | This compound reverses the escape deficit, an effect blocked by bicuculline. |

| Preclinical | Olfactory Bulbectomy (Rat) | Chronic this compound administration reverses the behavioral deficits. |

| Pharmacology | In vitro/In vivo (Rat) | Does not directly bind to GABA-A or GABA-B receptors; does not inhibit GABA transaminase. Affects noradrenergic and serotonergic systems, but does not inhibit monoamine uptake or monoamine oxidase. |

| Clinical Trials | Patients with Depression | Efficacy comparable to tricyclic antidepressants. Faster onset of action. Fewer sedative and anticholinergic side effects. |

Conclusion

This compound represents a unique approach to antidepressant therapy through its indirect modulation of the GABAergic system. While it was never marketed, the study of this compound provides valuable insights into the role of GABA in depression and highlights the potential for developing novel antidepressants with distinct mechanisms of action. Further research to elucidate its precise molecular targets could pave the way for a new generation of GABAergic-based therapies for mood disorders.

Fengabine: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fengabine (SL-79,229) is a novel benzylidene derivative that was investigated as an antidepressant in the 1980s. Despite showing efficacy comparable to tricyclic antidepressants (TCAs) with a potentially faster onset of action and a more favorable side effect profile, it was never marketed.[1] This document provides a comprehensive technical overview of the discovery and development history of this compound, detailing its preclinical and clinical pharmacology, mechanism of action, and available quantitative data. The information is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Synthesis

This compound was developed by Laboratoires d'Etudes et de Recherches Synthelabo (LERS). While the specific details of the initial screening and lead optimization process are not extensively documented in publicly available literature, it emerged as a promising antidepressant candidate from a series of novel benzylidene derivatives.

Synthesis:

A detailed, step-by-step synthetic route for this compound is not publicly available in the reviewed literature.

Preclinical Pharmacology

This compound demonstrated a profile of antidepressant-like activity in various established animal models.[2]

Table 1: Summary of this compound Preclinical Efficacy

| Model | Species | Dose Range (i.p.) | Observed Effect | Reference |

| Learned Helplessness | Rat | 25-50 mg/kg | Antagonized the escape deficit.[2] | Lloyd KG, et al. (1987) |

| Olfactory Bulbectomy | Rat | Not specified | Reversed the passive avoidance deficit.[2] | Lloyd KG, et al. (1987) |

| Paradoxical Sleep | Rat | Not specified | Decreased paradoxical sleep.[2] | Lloyd KG, et al. (1987) |

| 5-HTP-induced Head Twitches | Not specified | Not specified | Antagonized head twitches. | Lloyd KG, et al. (1987) |

| Reserpine-induced Ptosis | Not specified | Not specified | Weakly reversed ptosis. | Lloyd KG, et al. (1987) |

Experimental Protocols

Learned Helplessness in Rats:

-

Objective: To assess the ability of a compound to reverse the behavioral deficits induced by exposure to inescapable stress.

-

Methodology:

-

Induction: Rats are exposed to a series of inescapable electric foot shocks in a shuttle box.

-

Testing: 24 hours later, the animals are placed back in the shuttle box and subjected to escapable shocks. The latency to escape to the other side of the box is measured. "Helpless" animals exhibit a significant increase in escape latency.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) prior to the testing phase.

-

Endpoint: A significant reduction in the escape latency in the drug-treated group compared to the vehicle-treated group indicates antidepressant-like activity.

-

Olfactory Bulbectomy in Rats:

-

Objective: To evaluate antidepressant-like activity in a model of depression characterized by behavioral hyperactivity and cognitive deficits.

-

Methodology:

-

Surgery: The olfactory bulbs of rats are surgically removed. Sham-operated animals serve as controls.

-

Recovery: Animals are allowed to recover for a period of several weeks, during which they develop characteristic behavioral changes.

-

Behavioral Testing: A passive avoidance task is commonly used. Animals are placed on a brightly lit platform and have the option to step down into a dark compartment where they receive a mild foot shock.

-

Drug Administration: this compound or vehicle is administered chronically during the post-operative period.

-

Endpoint: The latency to step down into the dark compartment is measured. A longer step-down latency in the drug-treated bulbectomized group, compared to the vehicle-treated bulbectomized group, suggests a reversal of the cognitive deficit and antidepressant-like effects.

-

Mechanism of Action

This compound's mechanism of action is unique and not fully elucidated. It is characterized as a GABAergic agent, yet it does not directly interact with GABA receptors.

In Vitro Pharmacology

Binding Profile: this compound's binding affinity for a wide range of neurotransmitter receptors, transporters, and enzymes has been investigated. Notably, it does not bind to GABA-A or GABA-B receptors, nor does it inhibit GABA transaminase (GABA-T). It also does not inhibit the uptake of monoamines like norepinephrine (B1679862) and serotonin, nor does it inhibit monoamine oxidase.

Note: Specific quantitative binding data (Ki or IC50 values) are not available in the reviewed literature.

Proposed Signaling Pathway

The antidepressant effects of this compound are reversed by the GABA-A receptor antagonist bicuculline, suggesting that its mechanism, while indirect, ultimately leads to an enhancement of GABA-A receptor signaling. Furthermore, studies have shown that this compound accelerates the turnover of norepinephrine in the rat brain and, upon chronic administration, leads to a desensitization of isoprenaline-stimulated adenylate cyclase. This indicates a modulation of the noradrenergic system.

The exact molecular target of this compound remains unknown. The available evidence suggests that this compound acts at an unknown upstream target, which in turn modulates noradrenergic pathways, leading to an indirect enhancement of GABAergic neurotransmission.

Caption: Proposed indirect GABAergic mechanism of this compound.

Pharmacokinetics

A capillary gas chromatographic method for the determination of this compound and its metabolites in plasma was developed and applied to pharmacokinetic studies. The detection limit for this compound was reported to be lower than 1 ng/ml.

Note: Detailed pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability, clearance, volume of distribution, and major metabolites) for both preclinical species and humans are not available in the reviewed abstracts. The full publication by Ascalone V, et al. (1989) would contain this information.

Clinical Development

An overview of six double-blind clinical trials comparing this compound to TCAs (clomipramine, amitriptyline, and imipramine) in the treatment of depression has been published.

Table 2: Summary of this compound Clinical Trials vs. TCAs

| Parameter | This compound | Tricyclic Antidepressants (TCAs) |

| Total Patients | 194 | 204 |

| Patient Population | 284 Major Depression, 114 Minor Depression (Total across both arms) | 284 Major Depression, 114 Minor Depression (Total across both arms) |

| Dosage Range | 600 - 2400 mg/day | 50 - 200 mg/day |

| Treatment Duration | 4 weeks | 4 weeks |

| Primary Efficacy Measure | Hamilton Depression Rating Scale (HAM-D) | Hamilton Depression Rating Scale (HAM-D) |

Clinical Efficacy

Overall, no significant differences in mean HAM-D scores were observed between the this compound and TCA treatment groups at any assessment period. However, a trend was noted where TCAs performed slightly better in patients with major depression, while this compound showed a slight advantage in those with minor depression. In terms of clinical improvement as rated by physicians, 74% of patients treated with this compound were rated as improved or much improved, compared to 72% of those treated with TCAs.

Note: Specific mean HAM-D scores and standard deviations are not provided in the overview publication.

Safety and Tolerability

This compound was generally well-tolerated and notably lacked sedative effects. Anticholinergic side effects were significantly more frequent in the TCA group. However, alterations in gamma-glutamyl transferase (GGT) were more common in the this compound group (30.4% vs. 10.5%), which was suggested to be due to enzymatic induction. An increase in cholesterol values was also observed more frequently in patients receiving this compound.

Experimental Protocols

Double-Blind, Randomized Controlled Trials:

-

Objective: To compare the efficacy and safety of this compound with standard-of-care TCAs in patients with depression.

-

Methodology:

-

Patient Selection: Adult patients (male and female) diagnosed with major or minor depression according to DSM-III criteria were enrolled.

-

Randomization: Patients were randomly assigned to receive either this compound or a TCA in a double-blind manner.

-

Dosing: Doses were titrated within the specified ranges based on clinical response and tolerability.

-

Efficacy Assessment: The primary outcome measure was the change in the total score on the Hamilton Depression Rating Scale (HAM-D) from baseline to the end of the 4-week treatment period.

-

Safety Assessment: Adverse events were recorded throughout the study. Laboratory parameters, including GGT and cholesterol, were monitored.

-

Statistical Analysis: Appropriate statistical methods were used to compare the changes in HAM-D scores and the incidence of adverse events between the two treatment groups.

-

Summary and Conclusion

This compound was a novel antidepressant candidate with a unique, albeit not fully understood, indirect GABAergic mechanism of action. Preclinical studies demonstrated its antidepressant-like effects, and clinical trials indicated an efficacy comparable to TCAs, with a potentially more favorable side effect profile, particularly concerning sedation and anticholinergic effects. Despite these promising attributes, the development of this compound did not proceed to market for reasons that are not publicly documented. The available data suggest that further investigation into compounds with a similar mechanism of action could be a viable strategy for the development of novel antidepressants.

Caption: this compound Drug Development Workflow.

References

- 1. This compound, a novel antidepressant GABAergic agent. II. Effect on cerebral noradrenergic, serotonergic and GABAergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Fengabine's Enigmatic GABAergic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fengabine (SL-79229) is a novel antidepressant agent whose clinical and preclinical effects strongly suggest a mechanism of action involving the enhancement of GABAergic neurotransmission. Despite this, the precise molecular target and mechanism remain elusive. This technical guide synthesizes the available scientific literature to provide an in-depth exploration of this compound's GABAergic activity, presenting the key experimental findings, outlining the methodologies employed in its initial characterization, and visualizing the current understanding of its proposed signaling pathways. While this compound demonstrated clinical efficacy comparable to tricyclic antidepressants with a more favorable side effect profile, it was never marketed, and research into its unique mechanism appears to have waned.[1][2][3] This document serves as a comprehensive resource for researchers interested in GABAergic modulation and the historical context of antidepressant drug development.

Introduction to this compound's GABAergic Profile

This compound is a benzylidene derivative that exhibited both antidepressant and anticonvulsant properties in preclinical models.[1][4] A key finding that pointed towards a GABAergic mechanism was the observation that the GABAA receptor antagonist, bicuculline (B1666979), could reverse this compound's therapeutic effects in animal models of depression, such as the olfactory bulbectomy and learned helplessness models. This suggests that this compound's activity is dependent on a functional GABAA receptor system. However, extensive in vitro studies have consistently shown that this compound does not act as a direct agonist at GABAA or GABAB receptors, nor does it inhibit the primary enzyme responsible for GABA degradation, GABA transaminase (GABA-T). This has led to the hypothesis that this compound acts through an indirect mechanism to potentiate GABAergic neurotransmission.

Quantitative Data Summary

The publicly available literature on this compound is limited, particularly concerning detailed quantitative data from in vitro and in vivo studies. The following tables summarize the key findings from the primary research articles.

Table 1: In Vitro Receptor Binding and Enzyme Inhibition

| Target | Assay Type | Species | Tissue | Concentration | Result | Reference |

| GABAA Receptor | [3H]GABA Binding | Rat | Brain | Up to 100 µM | Inactive | |

| GABAB Receptor | [3H]GABA Binding | Rat | Brain | Up to 100 µM | Inactive | |

| GABA Transaminase | Enzyme Activity Assay | Mouse | Brain | Up to 100 µM | Inactive |

Table 2: In Vivo Pharmacological Activity

| Model | Species | Effect | Antagonist | Result of Antagonism | Reference |

| Olfactory Bulbectomy | Rat | Reversal of passive avoidance deficit | Bicuculline | Reversal of this compound's effect | |

| Learned Helplessness | Rat | Antagonism of escape deficit | Bicuculline | Reversal of this compound's effect |

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies on this compound are not available in the abstracts of the primary literature. However, based on the descriptions, the following methodologies were employed:

In Vitro Radioligand Binding Assays

-

Objective: To determine if this compound directly binds to GABAA or GABAB receptors.

-

Methodology Outline:

-

Tissue Preparation: Whole brains from rats were homogenized and centrifuged to prepare synaptic membrane fractions.

-

Incubation: The membrane preparations were incubated with a radiolabeled ligand ([3H]GABA) in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand were separated by rapid filtration.

-

Quantification: The amount of radioactivity trapped on the filters was measured using liquid scintillation counting.

-

Analysis: The ability of this compound to displace the radioligand from the receptors was assessed to determine its binding affinity. The reported "inactive" result indicates that this compound did not significantly displace [3H]GABA at concentrations up to 100 µM.

-

GABA Transaminase (GABA-T) Activity Assay

-

Objective: To assess whether this compound inhibits the activity of the GABA-degrading enzyme, GABA-T.

-

Methodology Outline:

-

Enzyme Source: Homogenates of mouse brain tissue were used as a source of GABA-T.

-

Reaction: The enzyme preparation was incubated with GABA and a co-substrate in the presence of various concentrations of this compound.

-

Product Measurement: The rate of GABA degradation or the formation of a product was measured, likely using a spectrophotometric or fluorometric method.

-

Analysis: The inhibitory potency of this compound on GABA-T activity was determined. The "inactive" result indicates that this compound did not significantly inhibit the enzyme's activity at concentrations up to 100 µM.

-

Animal Models of Depression

-

Objective: To evaluate the antidepressant-like effects of this compound.

-

Methodologies:

-

Olfactory Bulbectomy in Rats: This model involves the surgical removal of the olfactory bulbs, which leads to behavioral changes analogous to depressive symptoms. The ability of this compound to reverse the deficit in a passive avoidance task was assessed.

-

Learned Helplessness in Rats: This model exposes rats to inescapable stress, leading to a state of helplessness where they fail to escape subsequent avoidable stressors. The efficacy of this compound in antagonizing this escape deficit was measured.

-

Antagonist Studies

-

Objective: To determine if the effects of this compound are mediated by the GABAA receptor.

-

Methodology Outline:

-

Animals were pre-treated with the selective GABAA receptor antagonist, bicuculline.

-

This compound was then administered, and its effects in the respective animal models (olfactory bulbectomy or learned helplessness) were evaluated.

-

The reversal of this compound's effects by bicuculline indicated that the therapeutic action of this compound is dependent on GABAA receptor signaling.

-

Visualizing the GABAergic Activity of this compound

Proposed Signaling Pathway

The exact molecular mechanism of this compound remains to be elucidated. The available evidence suggests an indirect potentiation of GABAA receptor function. The following diagram illustrates this proposed, yet unconfirmed, pathway.

Caption: Proposed indirect mechanism of this compound's GABAergic activity.

Experimental Workflow for In Vitro Characterization

The following diagram outlines the logical flow of the in vitro experiments conducted to characterize this compound's interaction with the GABA system.

Caption: Logical workflow of in vitro experiments on this compound.

Experimental Workflow for In Vivo Characterization

This diagram illustrates the workflow for the in vivo studies that established the GABAergic nature of this compound's antidepressant-like effects.

Caption: Workflow of in vivo studies on this compound's GABAergic action.

Discussion and Future Directions

The existing data on this compound present a compelling yet incomplete picture. The clear reversal of its behavioral effects by a GABAA antagonist firmly places its mechanism within the GABAergic system. However, the lack of direct interaction with known GABAergic targets such as receptors and metabolic enzymes suggests a novel mechanism of action.

Several hypotheses could be explored to elucidate this compound's mechanism:

-

Modulation of GABA Synthesis or Release: this compound could potentially enhance the synthesis of GABA or promote its release from presynaptic terminals.

-

Inhibition of GABA Transporters (GATs): While no data is available, it is plausible that this compound could inhibit one of the GABA transporters (GAT-1, GAT-2, GAT-3, or BGT-1), leading to increased synaptic GABA concentrations.

-

Allosteric Modulation at a Novel Site: this compound might act as a positive allosteric modulator at a previously uncharacterized site on the GABAA receptor complex.

-

Interaction with Glial Cells: this compound could influence GABAergic transmission through actions on surrounding glial cells, which play a crucial role in GABA uptake and metabolism.

To investigate these possibilities, modern drug discovery and neuropharmacology techniques could be employed:

-

High-throughput screening against a panel of receptors, transporters, and enzymes involved in GABAergic neurotransmission.

-

Electrophysiological studies (e.g., patch-clamp) to examine the effects of this compound on GABA-evoked currents in cultured neurons or brain slices.

-

In vivo microdialysis to measure extracellular GABA levels in specific brain regions following this compound administration.

-

Cryo-electron microscopy (Cryo-EM) to investigate potential binding sites on the GABAA receptor complex.

Conclusion

This compound represents an intriguing case of a potentially effective antidepressant with a unique, yet unconfirmed, GABAergic mechanism of action. The available data strongly support an indirect potentiation of GABAA receptor function. This technical guide has consolidated the foundational research on this compound, highlighting the key experiments that defined its pharmacological profile. While significant gaps in our understanding remain, the story of this compound underscores the potential for novel mechanisms of GABAergic modulation in the treatment of mood disorders. Further investigation into its molecular target could provide valuable insights for the development of a new generation of antidepressant therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The gabaergic hypothesis of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ora.ox.ac.uk [ora.ox.ac.uk]

- 4. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Fengabine: An In-depth Analysis of its Interaction with the GABAergic System

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct GABA Receptor Binding Affinity

The primary evidence against fengabine as a direct GABA receptor agonist stems from radioligand binding assays. Seminal studies have demonstrated a lack of direct interaction with both major subtypes of GABA receptors.

Quantitative Data on Receptor Binding

The following table summarizes the findings from in vitro binding studies. It is important to note that specific IC50 or Ki values are often not reported in the available literature, but rather a lack of activity up to a certain concentration is stated.

| Target Receptor | Radioligand | Test System | This compound Concentration | Result | Reference |

| GABA-A | [³H]GABA | Rat brain membranes | Up to 100 µM | No significant displacement | [1] |

| GABA-B | [³H]GABA | Rat brain membranes | Up to 100 µM | No significant displacement | [1] |

Table 1: Summary of this compound's In Vitro Binding Affinity for GABA Receptors

Experimental Protocol: Radioligand Binding Assay for GABA-A and GABA-B Receptors

While the exact, detailed protocol from the original 1987 studies is not fully available in the public domain, a generalized methodology for such an assay is as follows. This protocol is based on standard practices for GABA receptor binding assays.

Objective: To determine the ability of this compound to displace a radiolabeled ligand from the GABA-A and GABA-B receptors in vitro.

Materials:

-

Rat brain tissue (e.g., cortex or whole brain minus cerebellum)

-

[³H]GABA (radioligand)

-

Unlabeled GABA (for determining non-specific binding)

-

This compound

-

Tris-HCl buffer

-

Centrifuge

-

Scintillation counter

Methodology:

-

Membrane Preparation:

-

Homogenize rat brain tissue in cold Tris-HCl buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

-

Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.

-

Resuspend the final membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In test tubes, combine the prepared brain membranes, [³H]GABA at a concentration near its Kd for the receptor, and varying concentrations of this compound.

-

For total binding, omit this compound.

-

For non-specific binding, add a high concentration of unlabeled GABA.

-

Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of this compound to determine if this compound displaces the radioligand and to calculate an IC50 value if applicable.

-

Figure 1: Generalized workflow for a radioligand binding assay.

Evidence for an Indirect GABAergic Mechanism

Despite the lack of direct receptor binding, the pharmacological effects of this compound are demonstrably linked to the GABAergic system. This points towards an indirect mechanism of action, often referred to as "GABA-mimetic" or "GABAergic."

Reversal by GABA-A Antagonists

A key piece of evidence is the reversal of this compound's antidepressant-like effects in animal models by the selective GABA-A receptor antagonist, bicuculline.[2] This indicates that the therapeutic actions of this compound are dependent on a functional GABA-A receptor signaling pathway.

Lack of Effect on GABA Metabolism and Uptake

Further studies have shown that this compound does not inhibit the primary enzyme responsible for GABA degradation, GABA transaminase (GABA-T).[1] Additionally, there is no evidence to suggest that this compound inhibits the reuptake of GABA from the synaptic cleft. This rules out two common indirect mechanisms for enhancing GABAergic neurotransmission.

Postulated Indirect Mechanism of Action

The precise indirect mechanism by which this compound enhances GABAergic transmission remains to be fully elucidated. Based on the available evidence, a logical hypothesis is that this compound may act at a site distinct from the GABA binding site to allosterically modulate the GABA-A receptor, or it may influence the synthesis or release of GABA. However, no direct evidence for positive allosteric modulation has been presented in the literature. Another possibility is that one of its metabolites is the active compound that interacts with the GABAergic system.

The following diagram illustrates the logical relationship of this compound's interaction with the GABAergic system based on current knowledge.

Figure 2: Postulated indirect mechanism of this compound's GABAergic action.

Conclusion

References

- 1. This compound, a novel antidepressant GABAergic agent. II. Effect on cerebral noradrenergic, serotonergic and GABAergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Fengabine's intricate Dance with the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Fengabine (SL 79.229) is a novel antidepressant agent that has demonstrated clinical efficacy comparable to tricyclic antidepressants, but with a more favorable side effect profile.[1][2] While its primary mechanism of action is understood to be GABAergic, it presents a unique pharmacological profile by not binding directly to GABA receptors. This technical guide provides an in-depth exploration of this compound's effects on the central nervous system, consolidating quantitative data, detailing experimental protocols, and visualizing its proposed mechanisms and experimental workflows.

Pharmacodynamics: A Novel GABAergic Mechanism

This compound's primary therapeutic action is attributed to its indirect enhancement of GABAergic neurotransmission. Unlike conventional GABAergic drugs, it does not exhibit direct affinity for GABAA or GABAB receptors.[3] Evidence for its GABA-mimetic action comes from studies where its antidepressant and anticonvulsant effects are reversed by the GABAA receptor antagonist, bicuculline (B1666979).[4]

Receptor and Transporter Binding Profile

Radioligand binding assays have been employed to characterize this compound's interaction with various CNS targets. The data consistently demonstrates a lack of direct interaction with key receptors and transporters involved in mood regulation.

| Target | Ligand | Brain Region | Species | This compound Concentration | Result |

| GABAA Receptor | [3H]GABA | Rat Brain | Rat | up to 100 µM | Inactive[3] |

| GABAB Receptor | [3H]GABA | Rat Brain | Rat | up to 100 µM | Inactive[3] |

| Monoamine Uptake Sites | - | - | - | - | No inhibition[4] |

| Monoamine Oxidase | - | - | - | - | No inhibition[4] |

Table 1: this compound Receptor and Transporter Binding Affinity. This table summarizes the in vitro binding profile of this compound, highlighting its lack of direct interaction with GABA receptors and monoamine transporters.

Neurochemical Effects

While not directly binding to monoamine transporters, this compound modulates neurotransmitter systems, notably the noradrenergic system.

| Neurotransmitter System | Parameter | Brain Region | Species | Effect of this compound |

| Noradrenergic | Norepinephrine (B1679862) Turnover Rate | Hypothalamus, Septum, Spinal Cord | Rat | Accelerated[3] |

Table 2: Neurochemical Effects of this compound. This table outlines the observed effects of this compound on neurotransmitter turnover, indicating an indirect influence on the noradrenergic system.

Preclinical Pharmacology: Evidence from Animal Models

A battery of preclinical studies in rodent models has established this compound's antidepressant and anticonvulsant properties.

Antidepressant-like Activity

This compound has shown efficacy in validated animal models of depression, demonstrating its potential as an antidepressant.

| Model | Species | Key Parameter | Effect of this compound |

| Learned Helplessness | Rat | Escape Deficit | Antagonized[4] |

| Olfactory Bulbectomy | Rat | Passive Avoidance Deficit | Reversed[4] |

Table 3: Antidepressant-like Activity of this compound in Animal Models. This table summarizes the positive outcomes observed in established preclinical models of depression following this compound administration.

Anticonvulsant Activity

Consistent with its GABAergic mechanism, this compound exhibits a broad-spectrum anticonvulsant profile.

| Seizure Model | Species | Effect of this compound |

| Various | Rodents | Wide-spectrum anticonvulsant action[4] |

Table 4: Anticonvulsant Profile of this compound. This table highlights the anticonvulsant properties of this compound observed in various preclinical seizure models.

Effects on Sleep Architecture

This compound has been shown to modulate sleep patterns in rats, specifically impacting paradoxical sleep (REM sleep).

| Sleep Parameter | Species | Effect of this compound |

| Paradoxical Sleep | Rat | Decreased[4] |

Table 5: Effects of this compound on Sleep. This table shows the specific effect of this compound on the sleep cycle, indicating a reduction in paradoxical sleep.

Clinical Efficacy

Double-blind clinical trials have compared the efficacy and tolerability of this compound to traditional tricyclic antidepressants (TCAs) in patients with major and minor depression.

| Study Design | Patient Population | Comparator | Dosage (this compound) | Efficacy Outcome (HAM-D Scale) |

| 6 Double-blind trials | 398 adult patients (Major and Minor Depression) | TCAs (clomipramine, amitriptyline, imipramine) | 600 - 2,400 mg/day | No significant difference in mean HAM-D scores compared to TCAs.[2] |

Table 6: Overview of this compound Clinical Trials in Depression. This table provides a summary of the clinical trial data for this compound, demonstrating its comparable efficacy to established antidepressant medications.

Experimental Protocols

Learned Helplessness Model in Rats

Objective: To assess the ability of this compound to reverse the escape deficits induced by inescapable stress.

Protocol:

-

Induction of Helplessness: Male rats are subjected to a session of inescapable electric foot shocks. The duration and intensity of the shocks are calibrated to induce a state of learned helplessness.

-

Drug Administration: Following the stress induction, animals are treated with this compound or a vehicle control over a specified period.

-

Testing: Animals are placed in a shuttle box where they can escape a foot shock by crossing to the other side. The number of failures to escape is recorded.

-

Reversal by Antagonist: To confirm the GABAergic mechanism, a separate group of this compound-treated helpless animals is co-administered with bicuculline.

Olfactory Bulbectomy Model in Rats

Objective: To evaluate the effect of this compound on the behavioral deficits induced by the removal of the olfactory bulbs.

Protocol:

-

Surgical Procedure: Male rats undergo bilateral surgical removal of the olfactory bulbs. Sham-operated animals serve as controls.

-

Recovery Period: A post-operative recovery period allows for the development of behavioral abnormalities.

-

Drug Administration: Chronic administration of this compound or vehicle is initiated.

-

Behavioral Testing: A passive avoidance task is used to assess learning and memory deficits. Animals are placed in a two-compartment box and receive a mild foot shock upon entering the dark compartment. The latency to re-enter the dark compartment is measured in subsequent trials.

-

Reversal by Antagonist: The involvement of the GABAA receptor is investigated by co-administering bicuculline with this compound to a subset of bulbectomized rats.

Proposed Signaling Pathway and Logical Relationships

While the precise molecular target of this compound remains to be elucidated, its functional antagonism by bicuculline strongly suggests an indirect modulation of the GABAA receptor complex. This could occur through various mechanisms, such as influencing the synthesis or release of an endogenous modulator of the GABAA receptor or by affecting intracellular signaling cascades that regulate GABAA receptor function. Furthermore, the observed acceleration of norepinephrine turnover suggests a complex interplay between the GABAergic and noradrenergic systems.

Conclusion

This compound represents a significant departure from traditional antidepressant medications. Its unique GABAergic mechanism, devoid of direct receptor interaction, opens new avenues for understanding the neurobiology of depression and for the development of novel therapeutics. The convergence of its antidepressant, anticonvulsant, and sleep-modulating effects points to a profound and complex interaction with the central nervous system's inhibitory and modulatory pathways. Further research to identify its precise molecular target(s) will be crucial in fully elucidating its mechanism of action and in designing the next generation of CNS therapies.

References

- 1. A Randomized Clinical Trial Comparing Two Treatment Strategies, Evaluating the Meaningfulness of HAM-D Rating Scale in Patients With Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel antidepressant GABAergic agent. II. Effect on cerebral noradrenergic, serotonergic and GABAergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Fengabine: A Technical Guide to a Novel GABAergic Antidepressant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fengabine (SL 79.229) is a novel antidepressant agent that has demonstrated comparable efficacy to tricyclic antidepressants (TCAs) with a more favorable side-effect profile in clinical trials.[1] Although classified as a GABAergic agent, its mechanism of action is distinct from classical GABA analogues. This compound does not directly bind to GABAA or GABAB receptors, nor does it inhibit GABA-transaminase.[2] Instead, its antidepressant-like effects are reversed by the GABAA receptor antagonist bicuculline (B1666979), suggesting an indirect modulatory role on the GABA system.[3] This technical guide provides a comprehensive overview of this compound, focusing on its relationship with GABA analogues, summarizing key preclinical and clinical data, and detailing the experimental protocols used in its evaluation.

Introduction: this compound and the GABAergic System

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The GABAergic system plays a crucial role in regulating neuronal excitability, and its dysregulation has been implicated in the pathophysiology of depression. While traditional GABA analogues often exert their effects through direct receptor agonism or by inhibiting GABA metabolism or reuptake, this compound represents a departure from these mechanisms.

This compound's chemical structure is that of a benzylidene derivative.[3] Its GABAergic properties are inferred from pharmacological challenge studies where the GABAA antagonist bicuculline reverses its therapeutic effects in animal models of depression.[3] This suggests that this compound may act as a positive allosteric modulator of GABAA receptors, enhancing the effect of endogenous GABA without directly activating the receptor.

Chemical Structure

-

IUPAC Name: 4-chloro-N-[1-(2-chlorophenyl)-2-nitroethyl]aniline

-

Molecular Formula: C₁₄H₁₁Cl₂N₂O₂

-

Molecular Weight: 322.16 g/mol

Preclinical Pharmacology

This compound has been evaluated in several well-established animal models of antidepressant activity, demonstrating a profile consistent with clinical efficacy.

Olfactory Bulbectomy in Rats

The bilateral olfactory bulbectomy (OBX) in rats is a widely used animal model of depression, inducing behavioral and neurochemical changes that are often reversed by chronic antidepressant treatment. This compound has shown efficacy in this model.

Learned Helplessness in Rats

The learned helplessness model is another key preclinical screen for antidepressants. In this paradigm, animals exposed to inescapable stress subsequently fail to learn to escape a noxious stimulus. This compound has been shown to antagonize this learned helplessness deficit.

Clinical Efficacy and Safety

An overview of six double-blind clinical trials involving 398 patients with major or minor depression demonstrated that this compound (600-2,400 mg/day) has comparable efficacy to tricyclic antidepressants (TCAs) such as clomipramine, amitriptyline, and imipramine (B1671792) (50-200 mg/day).

Efficacy in Depression

Efficacy was primarily assessed using the Hamilton Depression Rating Scale (HAM-D). While no significant differences in mean HAM-D scores were observed between this compound and TCAs for the overall patient population, a trend towards better performance for TCAs in major depression and for this compound in minor depression was noted. In terms of clinical improvement, 74% of patients treated with this compound were rated as improved or much improved, compared to 72% of those treated with TCAs.

Safety and Tolerability

This compound was associated with significantly fewer side effects, particularly those of an anticholinergic nature, compared to TCAs. However, an increase in gamma-glutamyl transferase (GGT) and cholesterol values was more frequently observed in the this compound group, with the GGT increase suggested to be a result of enzymatic induction.

Quantitative Data Summary

Due to the proprietary nature of much of the early research on this compound, publicly available quantitative data on its pharmacodynamics and pharmacokinetics is limited. The following tables summarize the available information.

Table 1: Preclinical Efficacy of this compound

| Model | Species | Dose Range | Effect | Citation |

| Olfactory Bulbectomy | Rat | Not Specified | Reversal of passive avoidance deficit | |

| Learned Helplessness | Rat | Not Specified | Antagonism of escape deficit |

Table 2: Clinical Efficacy of this compound in Depression (4-week treatment)

| Treatment Group | Dosage Range | N | Primary Outcome Measure | Result | Citation |

| This compound | 600 - 2,400 mg/day | 194 | HAM-D Scale | Comparable to TCAs | |

| Tricyclic Antidepressants | 50 - 200 mg/day | 204 | HAM-D Scale | Comparable to this compound |

Note: Specific mean HAM-D scores and standard deviations were not available in the reviewed literature.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound.

Olfactory Bulbectomy in Rats

This surgical procedure is designed to induce a state of depression-like behavior in rats.

Materials:

-

Male Wistar rats (200-250 g)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Dental drill with a trephine burr

-

Suction pump with a fine-gauge needle

-

Bone wax

-

Suturing material

-

Topical antibiotic

Procedure:

-

Anesthetize the rat and mount it in a stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Drill two small holes through the skull over the olfactory bulbs.

-

Carefully aspirate the olfactory bulbs using a suction pump and a fine-gauge needle, avoiding damage to the frontal cortex.

-

Control any bleeding with bone wax.

-

Suture the scalp incision and apply a topical antibiotic.

-

Allow a post-operative recovery period of at least 14 days before behavioral testing.

-

Sham-operated control animals undergo the same procedure without the removal of the olfactory bulbs.

Learned Helplessness in Rats

This protocol involves two phases: an induction phase with inescapable shock and a subsequent testing phase with escapable shock.

Materials:

-

Shuttle box with two compartments separated by a gate, equipped with a grid floor for delivering electric shocks.

-

A sound or light source to act as a conditioned stimulus.

-

Scrambled shock generator.

Procedure: Induction Phase (Day 1):

-

Place the rat in one compartment of the shuttle box.

-

Deliver a series of inescapable foot shocks (e.g., 0.8 mA, 15 seconds duration) at random intervals over a 60-minute session. The gate to the other compartment remains closed.

Testing Phase (Day 2):

-

Place the rat in one compartment of the shuttle box.

-

Present a conditioned stimulus (e.g., a light or tone) for 10 seconds, followed by a foot shock (e.g., 0.8 mA).

-

The gate to the other compartment is now open, allowing the rat to escape the shock by moving to the adjacent compartment.

-

Record the latency to escape. A failure to escape within a set time (e.g., 30 seconds) is recorded as an escape failure.

-

Repeat for a set number of trials (e.g., 30 trials).

-

"Helpless" rats are identified as those with a high number of escape failures. Antidepressant efficacy is demonstrated by a reduction in the number of escape failures compared to vehicle-treated controls.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound's action and a typical experimental workflow for its preclinical evaluation.

References

- 1. This compound, a new GABAmimetic agent in the treatment of depressive disorders: an overview of six double-blind studies versus tricyclics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel antidepressant GABAergic agent. II. Effect on cerebral noradrenergic, serotonergic and GABAergic transmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel antidepressant GABAergic agent. I. Activity in models for antidepressant drugs and psychopharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of Fengabine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fengabine (SL 79.229) is a novel benzylidene derivative that has demonstrated antidepressant properties in both preclinical and clinical investigations. While its therapeutic efficacy is comparable to that of tricyclic antidepressants, its pharmacological profile is distinct, suggesting a unique mechanism of action. This document provides a comprehensive technical overview of the pharmacological characteristics of this compound, with a focus on its enigmatic GABAergic activity, receptor binding profile, and effects on neurotransmitter systems. Detailed experimental methodologies are provided for key studies, and quantitative data are summarized for comparative analysis. Visual representations of its proposed signaling interactions are also included to facilitate a deeper understanding of its complex pharmacology.

Introduction

This compound emerged as a potential antidepressant agent with a favorable side-effect profile compared to classical tricyclic antidepressants (TCAs).[1] Preclinical studies in various animal models of depression revealed its efficacy, which was later confirmed in clinical trials.[2][3] The most intriguing aspect of this compound's pharmacology is its purported GABAergic mechanism. Although its antidepressant effects are antagonized by the GABAA receptor antagonist bicuculline (B1666979), direct binding to GABA receptors has not been observed, indicating an indirect mode of action.[1][2] This technical guide synthesizes the available pharmacological data on this compound to provide a detailed resource for researchers and drug development professionals.

Receptor and Transporter Binding Affinity

Extensive in vitro binding assays have been conducted to elucidate the molecular targets of this compound. The following table summarizes the available quantitative data on its binding affinity for various receptors and transporters.

| Target | Ligand | Tissue Source | Species | Ki (nM) | IC50 (µM) | Reference |

| GABAA Receptor | [3H]GABA | Brain | Rat | > 100,000 | > 100 | [4] |

| GABAB Receptor | [3H]GABA | Brain | Rat | > 100,000 | > 100 | [4] |

| Norepinephrine (B1679862) Transporter (NET) | [3H]Nisoxetine | Brain | Rat | - | Inactive | [4] |

| Serotonin (B10506) Transporter (SERT) | [3H]Imipramine | Brain | Rat | - | Inactive | [4] |

| GABA Transaminase (GABA-T) | - | Brain | Mouse | - | > 100 | [4] |

Key Findings:

-

This compound demonstrates a notable lack of direct, high-affinity binding to GABAA and GABAB receptors.[4]

-

It does not inhibit the primary enzymes and transporters involved in the regulation of synaptic GABA levels, namely GABA transaminase (GABA-T).[4]

-

Furthermore, this compound does not significantly interact with the norepinephrine or serotonin transporters, distinguishing it from typical monoamine reuptake inhibitors.[4]

Neurochemical Effects

Despite its lack of direct interaction with key components of the GABAergic and monoaminergic systems, this compound exerts significant effects on neurotransmitter turnover, particularly norepinephrine.

| Neurotransmitter System | Parameter Measured | Brain Region | Species | Effect | Dose (mg/kg, i.p.) | Reference |

| Norepinephrine | Turnover Rate (α-MPT depletion) | Hypothalamus | Rat | ↑ | 50-100 | [4] |

| Norepinephrine | MHPG-SO4 Levels | Hypothalamus | Rat | ↑ | 100 | [4] |

| Serotonin | 5-HIAA Levels | Cortex | Rat | No change | 100-400 | [4] |

| Dopamine | HVA Levels | Striatum | Rat | No change | 100-400 | [4] |

Key Findings:

-

Acute administration of this compound accelerates norepinephrine turnover in the rat brain, suggesting an enhancement of noradrenergic neurotransmission.[4]

-

This effect is observed through increased levels of the norepinephrine metabolite MHPG-SO4 and an accelerated disappearance of norepinephrine after synthesis inhibition with α-methyl-p-tyrosine (α-MPT).[4]

-

In contrast, this compound does not significantly alter the metabolism of serotonin or dopamine.[4]

Preclinical Pharmacology in Animal Models

This compound has demonstrated efficacy in well-established animal models of depression. Its activity in these models is notably reversed by the GABAA receptor antagonist bicuculline, providing strong evidence for a functional GABAergic component to its mechanism of action.

| Animal Model | Species | Effect | Effective Dose (mg/kg, i.p.) | Antagonism by Bicuculline | Reference |

| Olfactory Bulbectomy (Passive Avoidance Deficit) | Rat | Reversal of deficit | 25-50 | Yes | [2] |

| Learned Helplessness (Escape Deficit) | Rat | Antagonism of deficit | 50 | Yes | [2] |

| 5-HTP-Induced Head Twitches | Rat | Antagonism | 50-100 | Not Reported | [2] |

| Reserpine-Induced Ptosis | Rat | Weak reversal | 100-200 | Not Reported | [2] |

Experimental Protocols

Receptor Binding Assays

Objective: To determine the affinity of this compound for GABAA and GABAB receptors.

Methodology:

-

Tissue Preparation: Whole rat brains were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet was washed multiple times by resuspension and centrifugation to prepare synaptic membranes.

-

Binding Assay:

-

For GABAA binding, membranes were incubated with [3H]GABA in the presence or absence of a saturating concentration of unlabeled GABA to determine non-specific binding.

-

For GABAB binding, assays were performed in the presence of isoguvacine (B1206775) to block GABAA sites.

-

This compound was added at various concentrations (up to 100 µM).

-

-

Analysis: Bound and free radioactivity were separated by filtration. The radioactivity retained on the filters was quantified by liquid scintillation counting. IC50 values were determined from competition curves.

Neurotransmitter Turnover

Objective: To assess the effect of this compound on norepinephrine turnover.

Methodology:

-

Animal Treatment: Rats were administered this compound (50-100 mg/kg, i.p.) or vehicle.

-

α-MPT Administration: One hour after this compound treatment, the tyrosine hydroxylase inhibitor α-methyl-p-tyrosine (α-MPT; 250 mg/kg, i.p.) was administered to block norepinephrine synthesis.

-

Tissue Collection and Analysis: Animals were sacrificed at various time points after α-MPT administration. The hypothalamus was dissected, and norepinephrine levels were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection. The rate of norepinephrine decline was used as an index of turnover.

Olfactory Bulbectomy Model

Objective: To evaluate the antidepressant-like activity of this compound.

Methodology:

-

Surgical Procedure: Male rats underwent bilateral olfactory bulbectomy or sham surgery.

-

Drug Administration: Following a post-operative recovery period of 14 days, animals were treated daily with this compound (25-50 mg/kg, i.p.) or vehicle for at least 14 days.

-

Behavioral Testing (Passive Avoidance): Animals were placed in a two-compartment chamber with one illuminated and one dark compartment. Upon entering the dark compartment, they received a mild footshock. Retention of this learned avoidance was tested 24 hours later. The latency to re-enter the dark compartment was measured.

Proposed Signaling Pathways and Mechanism of Action

The precise molecular mechanism of this compound remains to be fully elucidated. However, the available evidence strongly suggests an indirect modulation of the GABAA receptor signaling pathway.

Caption: Proposed indirect mechanism of this compound on GABAergic neurotransmission.

The reversal of this compound's behavioral effects by bicuculline strongly implicates the GABAA receptor as a downstream mediator of its action. Since this compound does not bind directly to the receptor, it is hypothesized to act on an as-yet-unidentified upstream target that ultimately leads to an enhancement of GABAA receptor-mediated neurotransmission. This could potentially involve an increase in GABA synthesis or release, or a positive allosteric modulation of the GABAA receptor by an endogenous substance whose levels are altered by this compound.

Caption: Experimental workflow for the pharmacological characterization of this compound.

Clinical Pharmacology

Clinical trials have compared the efficacy and tolerability of this compound with TCAs in patients with major and minor depressive disorders.

| Study Design | Comparator | Patient Population | This compound Dosage (mg/day) | TCA Dosage (mg/day) | Key Efficacy Findings | Key Tolerability Findings | Reference |

| 6 Double-Blind Trials | Clomipramine, Amitriptyline, Imipramine | Major and Minor Depression | 600-2400 | 50-200 | Comparable efficacy to TCAs. Trend for better performance in minor depression. | Significantly fewer anticholinergic side effects. Increased Gamma-GT and cholesterol. | [3] |

Key Findings:

-

This compound demonstrated comparable antidepressant efficacy to TCAs in a large patient population.[3]

-

It exhibited a superior side-effect profile, with notably fewer anticholinergic effects.[3]

-

Elevations in gamma-glutamyl transferase (Gamma-GT) and cholesterol were observed with this compound treatment, suggesting a potential for hepatic enzyme induction.[3]

Conclusion and Future Directions

This compound represents a unique pharmacological agent with proven antidepressant efficacy. Its primary distinguishing feature is its indirect GABAergic mechanism of action, which is not yet fully understood. The lack of direct interaction with GABA receptors or key metabolic enzymes, coupled with the reversal of its effects by a GABAA antagonist, points to a novel molecular target that modulates the GABA system. The accompanying increase in norepinephrine turnover further contributes to its complex pharmacological profile.

Future research should focus on identifying the specific molecular target(s) of this compound to unravel its indirect GABAergic effects. Elucidating this mechanism could open new avenues for the development of novel antidepressants with improved efficacy and tolerability. Further investigation into the long-term effects of its influence on hepatic enzymes is also warranted. This in-depth technical guide provides a solid foundation for these future research endeavors.

References

Fengabine molecular formula and molar mass

This document provides a comprehensive technical overview of Fengabine (SL-79229), a compound investigated for its antidepressant properties. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical properties, mechanism of action, and relevant experimental methodologies.

Physicochemical Properties

This compound is a benzylidene derivative.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C17H17Cl2NO | [1] |

| Molar Mass | 322.23 g·mol−1 | [1] |

| IUPAC Name | (6Z)-6-[butylamino-(2-chlorophenyl)methylene]-4-chloro-cyclohexa-2,4-dien-1-one | |

| CAS Number | 80018-06-0 | |

| Alternative Names | SL-79229, SL 79.229-00 | [2] |

Mechanism of Action

This compound has been identified as a GABAergic agent with antidepressant activity.[2] While its precise molecular target remains to be fully elucidated, its mechanism is distinct from typical GABA receptor agonists as it does not directly bind to GABA receptors or inhibit the GABA-transaminase enzyme.

The antidepressant effects of this compound are notably reversed by the administration of GABA-A receptor antagonists, such as bicuculline, which strongly suggests its activity is mediated through the GABAergic system.[1] Preclinical studies have shown that this compound does not inhibit the reuptake of monoamines like norepinephrine (B1679862) and serotonin, nor does it inhibit monoamine oxidase, distinguishing it from classical antidepressant drug classes.[1][3] However, it has been observed to accelerate the turnover of norepinephrine in the rat brain.[3]

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a general synthetic route can be conceptualized based on the synthesis of similar benzylidene derivatives and related GABAergic compounds. The synthesis would likely involve a multi-step process culminating in the formation of the final product.

Conceptual Synthesis Workflow:

Conceptual Synthesis Workflow for this compound.

Protocol:

-

Step 1: Synthesis of the Benzylidene Intermediate. This would likely involve the condensation of a substituted cyclohexadienone with a substituted benzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions (temperature, reaction time) would need to be optimized to maximize yield and purity.

-

Step 2: Amination. The resulting benzylidene intermediate would then be reacted with butylamine to introduce the butylamino group. This step might require specific reaction conditions to ensure selective amination at the desired position.

-